4-(Decyloxy)-4'-isocyano-1,1'-biphenyl
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Overview
Description
4-(Decyloxy)-4’-isocyano-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a decyloxy group and an isocyano group attached to the biphenyl core. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, organic electronics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-4’-isocyano-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Decyloxy Group: The decyloxy group can be introduced via an etherification reaction using decanol and a suitable leaving group, such as a halide.
Introduction of the Isocyano Group: The isocyano group can be introduced through a nucleophilic substitution reaction using an isocyanide reagent.
Industrial Production Methods
Industrial production of 4-(Decyloxy)-4’-isocyano-1,1’-biphenyl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-4’-isocyano-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as halides, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of biphenyl quinones or oxides.
Reduction: Formation of biphenyl amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-(Decyloxy)-4’-isocyano-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-4’-isocyano-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The isocyano group can act as a ligand, binding to metal centers or enzymes, thereby modulating their activity. The biphenyl core provides structural rigidity and can participate in π-π interactions with aromatic residues in biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoyloxybenzoate: A compound with similar structural features but different functional groups.
4-(Decyloxy)azobenzene: Contains a photoresponsive azobenzene unit, making it useful in light-responsive materials.
4-(Decyloxy)phenylboronic acid: Used in Suzuki coupling reactions for the synthesis of biphenyl derivatives.
Uniqueness
4-(Decyloxy)-4’-isocyano-1,1’-biphenyl is unique due to the presence of both the decyloxy and isocyano groups, which impart distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
157281-45-3 |
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Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-decoxy-4-(4-isocyanophenyl)benzene |
InChI |
InChI=1S/C23H29NO/c1-3-4-5-6-7-8-9-10-19-25-23-17-13-21(14-18-23)20-11-15-22(24-2)16-12-20/h11-18H,3-10,19H2,1H3 |
InChI Key |
QYEDXNHZFLWFGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+]#[C-] |
Origin of Product |
United States |
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